molecular formula C6H6ClFN2 B13453736 (5-Chloro-6-fluoropyridin-3-YL)methanamine

(5-Chloro-6-fluoropyridin-3-YL)methanamine

Cat. No.: B13453736
M. Wt: 160.58 g/mol
InChI Key: JABXCYJFPVROFG-UHFFFAOYSA-N
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Description

(5-Chloro-6-fluoropyridin-3-yl)methanamine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-fluoropyridin-3-yl)methanamine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3-aminopyridine with chlorinating and fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete halogenation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as crystallization and distillation ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-fluoropyridin-3-yl)methanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(5-Chloro-6-fluoropyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Chloro-6-fluoropyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Chloro-6-fluoropyridin-3-yl)methanamine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H6ClFN2

Molecular Weight

160.58 g/mol

IUPAC Name

(5-chloro-6-fluoropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6ClFN2/c7-5-1-4(2-9)3-10-6(5)8/h1,3H,2,9H2

InChI Key

JABXCYJFPVROFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)F)CN

Origin of Product

United States

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